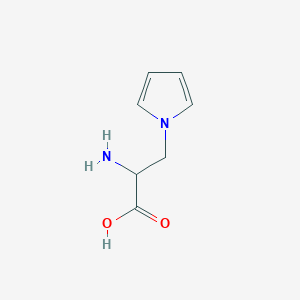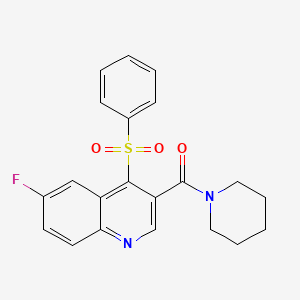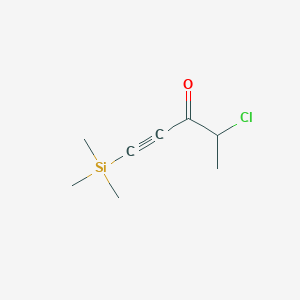
2-(4-methylphenoxy)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenoxy)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime is an organic compound with the molecular formula C20H16Cl2N2O2. This compound is notable for its complex structure, which includes both aromatic and heterocyclic components, making it a subject of interest in various fields of chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime typically involves multiple steps:
-
Formation of 2-(4-methylphenoxy)nicotinaldehyde
Starting Materials: 4-methylphenol and 2-chloronicotinaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C).
-
Oxime Formation
Starting Materials: 2-(4-methylphenoxy)nicotinaldehyde and hydroxylamine hydrochloride.
Reaction Conditions: The aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate in an aqueous ethanol solution at room temperature to form the oxime.
-
O-(3,4-dichlorobenzyl) Substitution
Starting Materials: The oxime formed in the previous step and 3,4-dichlorobenzyl chloride.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids under strong oxidizing conditions.
-
Reduction
- Reduction of the oxime group can lead to the formation of corresponding amines.
-
Substitution
- The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: 2-(4-methylphenoxy)nicotinic acid.
Reduction: 2-(4-methylphenoxy)nicotinaldehyde amine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-(4-methylphenoxy)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime has several applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
-
Medicine
- Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
-
Industry
- Potential applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(4-methylphenoxy)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime depends on its specific application:
Biological Activity: The compound may interact with enzymes or receptors, inhibiting or modifying their activity. The oxime group can form hydrogen bonds with biological targets, while the aromatic rings can participate in π-π interactions.
Chemical Reactivity: The aldehyde and oxime groups are reactive centers that can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-methylphenoxy)nicotinaldehyde: Lacks the oxime and dichlorobenzyl groups, making it less versatile in terms of reactivity.
2-(4-methylphenoxy)nicotinic acid: An oxidized form of the aldehyde, with different chemical properties and applications.
3,4-dichlorobenzyl oxime:
Uniqueness
2-(4-methylphenoxy)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime is unique due to its combination of functional groups, which confer a wide range of reactivity and potential applications. The presence of both the nicotinaldehyde and oxime groups allows for diverse chemical transformations, while the dichlorobenzyl moiety adds additional reactivity and potential biological activity.
This compound’s versatility makes it a valuable subject of study in various fields, from synthetic chemistry to biological research.
Propriétés
IUPAC Name |
(E)-N-[(3,4-dichlorophenyl)methoxy]-1-[2-(4-methylphenoxy)pyridin-3-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O2/c1-14-4-7-17(8-5-14)26-20-16(3-2-10-23-20)12-24-25-13-15-6-9-18(21)19(22)11-15/h2-12H,13H2,1H3/b24-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNJCTKTIKKJHQ-WYMPLXKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC=N2)C=NOCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC=N2)/C=N/OCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2461456.png)

![[3-Hydroxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2461458.png)
![(2E)-N-benzyl-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enamide](/img/structure/B2461459.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2461460.png)

![8-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one](/img/structure/B2461462.png)



![5-(bromomethyl)-1,1-difluorospiro[2.4]heptane](/img/structure/B2461469.png)

![7-Oxaspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B2461472.png)
